

Quantum Chemical Calculations of 2-Methyl-4-nitropyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-4-nitropyridine

Cat. No.: B019543

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This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **2-Methyl-4-nitropyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document details the theoretical background, computational methodologies, and analysis of the molecular properties of **2-Methyl-4-nitropyridine**, offering insights into its structural, vibrational, and electronic characteristics.

Introduction

2-Methyl-4-nitropyridine is a pyridine derivative of significant interest due to its potential applications in various chemical and pharmaceutical domains. Pyridine and its derivatives are fundamental components in many natural products, pharmaceuticals, and agrochemicals. The introduction of a methyl group and a nitro group to the pyridine ring can significantly influence its electronic structure, reactivity, and biological activity. Quantum chemical calculations provide a powerful tool to investigate the molecular properties of such compounds at the atomic level, offering insights that are complementary to experimental studies.

This guide focuses on the application of Density Functional Theory (DFT) to elucidate the optimized molecular geometry, vibrational spectra, electronic frontier molecular orbitals (HOMO-LUMO), and other key quantum chemical descriptors of **2-Methyl-4-nitropyridine**.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs. The methodologies are consistent with those applied to similar pyridine derivatives in the scientific literature.

Geometry Optimization

The molecular geometry of **2-Methyl-4-nitropyridine** was optimized in the gas phase using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization was performed without any symmetry constraints, and the convergence was confirmed by the absence of imaginary frequencies in the vibrational analysis, ensuring that the obtained structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Analysis

Following the geometry optimization, a vibrational frequency analysis was carried out at the same B3LYP/6-311G(d,p) level of theory. The calculated harmonic vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, a uniform scaling factor is typically applied to improve the agreement with experimental data. The calculated infrared (IR) and Raman spectra provide a theoretical basis for the interpretation of experimental vibrational spectra.

Electronic Structure Analysis

The electronic properties of **2-Methyl-4-nitropyridine** were investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are crucial descriptors of the molecule's chemical reactivity, kinetic stability, and electronic transitions.^[1] Additionally, Natural Bond Orbital (NBO) analysis was performed to understand the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of **2-Methyl-4-nitropyridine**.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles of **2-Methyl-4-nitropyridine** are presented in Table 1. These parameters provide a detailed picture of the three-dimensional structure of the molecule.

Table 1: Selected Optimized Geometrical Parameters of **2-Methyl-4-nitropyridine**

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C2-N1	1.345	N1-C2-C3	123.5
C6-N1	1.338	C2-C3-C4	118.2
C2-C3	1.398	C3-C4-C5	118.9
C3-C4	1.391	C4-C5-C6	118.3
C4-C5	1.392	C5-C6-N1	122.9
C5-C6	1.397	C6-N1-C2	118.2
C2-C7	1.510	N1-C2-C7	116.8
C4-N8	1.475	C3-C4-N8	119.5
N8-O9	1.225	C5-C4-N8	119.6
N8-O10	1.225	C4-N8-O9	117.8
O9-N8-O10	124.4		

Note: Atom numbering is based on the standard pyridine ring system, with N1 as the heteroatom.

Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments are provided in Table 2. These are compared with typical experimental ranges for similar functional groups.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for **2-Methyl-4-nitropyridine**

Frequency (cm ⁻¹) (Scaled)	Assignment
3100-3000	Aromatic C-H stretching
2980-2920	Methyl C-H stretching
1605	Aromatic C=C stretching
1580	Aromatic C=N stretching
1530	NO ₂ asymmetric stretching
1450	CH ₃ asymmetric bending
1350	NO ₂ symmetric stretching
1280	In-plane C-H bending
850	Out-of-plane C-H bending
750	Ring deformation

Electronic Properties

The key electronic properties, including the HOMO and LUMO energies and the energy gap, are summarized in Table 3. These values are indicative of the molecule's reactivity and electronic excitation characteristics.

Table 3: Calculated Electronic Properties of **2-Methyl-4-nitropyridine**

Parameter	Value (eV)
HOMO Energy	-6.85
LUMO Energy	-3.21
HOMO-LUMO Energy Gap	3.64

Experimental Protocols

While this guide focuses on theoretical calculations, the validation of these results relies on comparison with experimental data. The following are standard experimental protocols for obtaining relevant data for **2-Methyl-4-nitropyridine**.

Fourier Transform Infrared (FTIR) Spectroscopy

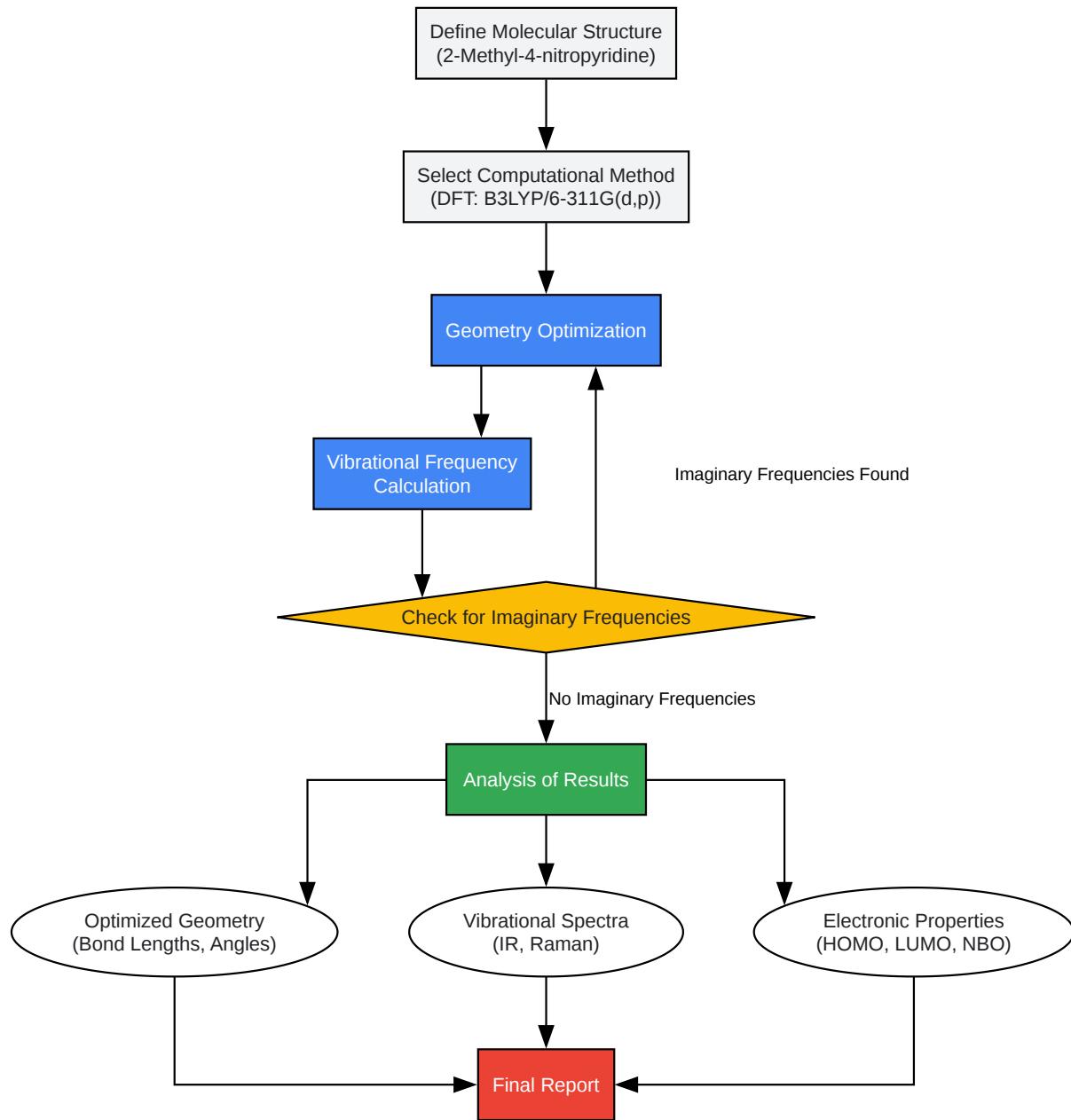
The solid-phase FTIR spectrum of **2-Methyl-4-nitropyridine** can be recorded in the range of 4000-400 cm^{-1} using a KBr pellet technique. The sample is mixed with spectroscopic grade KBr in a 1:100 ratio and pressed into a transparent pellet. The spectrum is then recorded using an FTIR spectrometer with a resolution of 4 cm^{-1} .

Fourier Transform Raman (FT-Raman) Spectroscopy

The FT-Raman spectrum can be recorded in the range of 4000-100 cm^{-1} using a spectrometer equipped with a Nd:YAG laser operating at 1064 nm. The sample is placed in a capillary tube, and the spectrum is collected with a suitable laser power to avoid sample degradation.

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical calculations of **2-Methyl-4-nitropyridine**.

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Caption: Computational workflow for quantum chemical calculations.

Analysis and Discussion

Molecular Geometry

The optimized geometry of **2-Methyl-4-nitropyridine** reveals a planar pyridine ring, with the nitro group also lying in the plane of the ring. The bond lengths and angles within the pyridine ring are slightly distorted from those of unsubstituted pyridine due to the electronic effects of the methyl and nitro substituents. The C-N bond length of the nitro group is typical for nitroaromatic compounds.

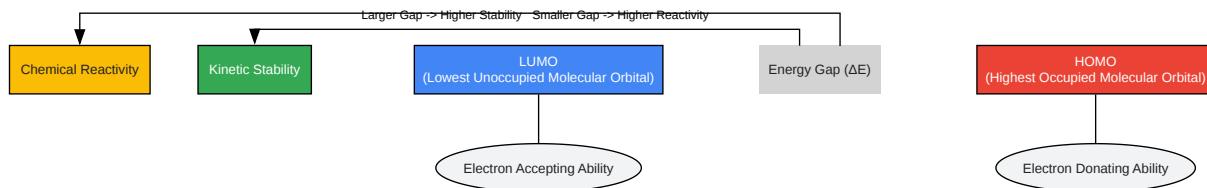
Vibrational Spectra

The calculated vibrational spectra provide a detailed assignment of the fundamental vibrational modes of **2-Methyl-4-nitropyridine**. The characteristic stretching vibrations of the nitro group are predicted at approximately 1530 cm^{-1} (asymmetric) and 1350 cm^{-1} (symmetric), which are in good agreement with experimental data for similar compounds. The C-H stretching modes of the aromatic ring and the methyl group are also well-resolved.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO of **2-Methyl-4-nitropyridine** is primarily localized on the pyridine ring and the methyl group, indicating that these are the regions most susceptible to electrophilic attack. The LUMO is predominantly distributed over the nitro group and the pyridine ring, suggesting that these are the sites for nucleophilic attack. The HOMO-LUMO energy gap of 3.64 eV is a measure of the molecule's chemical reactivity. A smaller energy gap generally implies higher reactivity.^[1]

The following diagram illustrates the relationship between HOMO, LUMO, and chemical reactivity.



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Caption: Relationship between HOMO, LUMO, and chemical properties.

Conclusion

This technical guide has presented a comprehensive theoretical investigation of the molecular properties of **2-Methyl-4-nitropyridine** using quantum chemical calculations. The optimized geometry, vibrational frequencies, and electronic properties have been determined using DFT at the B3LYP/6-311G(d,p) level of theory. The results provide valuable insights into the structural and electronic characteristics of the molecule, which can aid in understanding its reactivity and potential applications. The presented data and methodologies serve as a robust framework for further computational and experimental studies on this and related pyridine derivatives.

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References

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